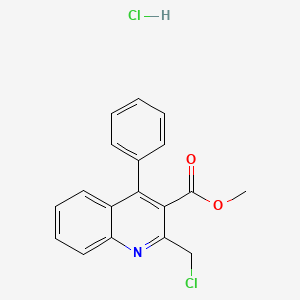

![molecular formula C9H6ClN3O2S2 B2553591 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899750-46-0](/img/structure/B2553591.png)

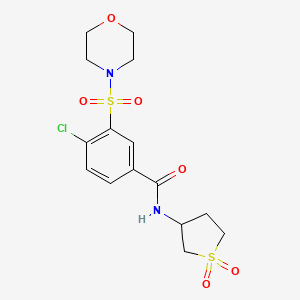

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

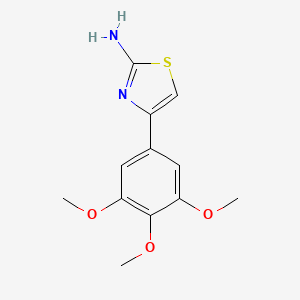

The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a derivative of benzothiazine, which is a heterocyclic compound containing sulfur and nitrogen in its ring structure. The presence of the chloroacetonitrile group suggests reactivity due to the cyano functional group.

Synthesis Analysis

The synthesis of related compounds has been achieved through the reaction of 2-benzothiazolinones with chloroacetonitrile under basic conditions, leading to the formation of acetonitriles in excellent yields . This method, along with the dehydration of 2-oxo-3(2H)-benzothiazolineacetamides using phosphorus oxychloride or pentoxide, could potentially be applied to synthesize the compound .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided, related compounds have been characterized using IR, 1H NMR, and 13C NMR spectra, and in some cases, confirmed by X-ray analysis . These techniques would likely reveal the molecular structure of the compound, including the position of the cyanomethyl group and the nature of the sulfur linkage.

Chemical Reactions Analysis

The reactivity of the cyanomethyl group in related compounds suggests that it could undergo various chemical reactions. For instance, the starting compound in one study reacts in the thiol form, which could imply similar reactivity for the compound , potentially leading to the formation of C-H...N hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred from NMR and mass spectral data . The presence of the chloro and cyano groups would influence the compound's polarity and reactivity.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Research has explored the effects of related compounds on the cardiovascular system, such as the impact of diazoxide on peripheral circulation and left ventricular function. This includes findings on the reduction of resistance to blood flow in the peripheral vasculature and the effects on coronary circulation without changing myocardial oxygen consumption (Nayler et al., 1968).

Renal and Metabolic Effects

Studies have also investigated the renal and metabolic effects of benzothiadiazines, highlighting their influence on serum and urinary calcium, and urinary citrate levels. This indicates potential implications for conditions like nephrolithiasis and overall calcium and citrate metabolism (Seitz & Jaworski, 1964).

Nephrotoxicity Research

Further research has been conducted on the potential nephrotoxicity of certain antimicrobial agents, comparing them with other compounds to assess their impact on renal function. This includes studies on enzyme elimination and the effects of drug combinations on kidney health (Mondorf Aw, 1979).

Toxicological Investigations

Toxicological studies have examined the effects of overdose from chemicals structurally similar to the specified compound, providing insights into the management and outcomes of such incidents. This includes research on acetonitrile ingestion and its slow conversion to cyanide, highlighting the delayed toxicity and treatment approaches for poisoning cases (Mueller & Borland, 1997).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the available sources, similar compounds have been screened for various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Eigenschaften

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEABEMUKBMNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

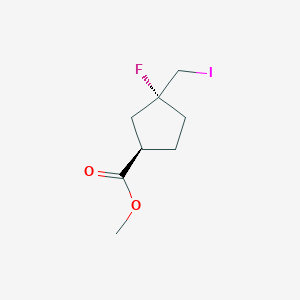

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

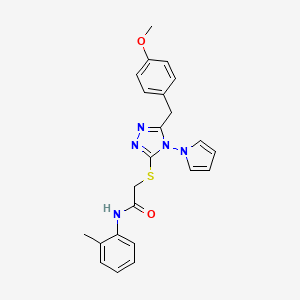

![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)

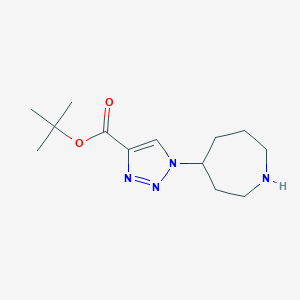

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)